molecular formula C11H7F3N2O2 B6157813 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde CAS No. 1366407-17-1

1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B6157813
CAS No.: 1366407-17-1
M. Wt: 256.2
InChI Key:
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Description

1-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde is a chemical compound characterized by its trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring with a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Bromination and Subsequent Reactions: Starting with 4-(trifluoromethoxy)benzene, bromination can be performed to introduce a bromo group at the para position. This intermediate can then undergo further reactions to introduce the pyrazole ring.

  • Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be employed to couple boronic acids with halides to form the desired compound.

  • Condensation Reactions: The formation of the pyrazole ring can be achieved through condensation reactions involving hydrazines and β-diketones or β-ketoesters.

Industrial Production Methods: Industrial production of this compound typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form alcohols or amines.

  • Substitution Reactions: The trifluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution Reactions: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids.

  • Reduction: Alcohols or amines.

  • Substitution Reactions: Substituted phenyl derivatives.

Scientific Research Applications

1-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

  • 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole-3-carbaldehyde

  • 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole-5-carbaldehyde

  • 1-[4-(Trifluoromethoxy)phenyl]-3,5-dimethyl-1H-pyrazole

Uniqueness: 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde is unique due to its specific position of the carbaldehyde group on the pyrazole ring, which influences its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1366407-17-1

Molecular Formula

C11H7F3N2O2

Molecular Weight

256.2

Purity

95

Origin of Product

United States

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